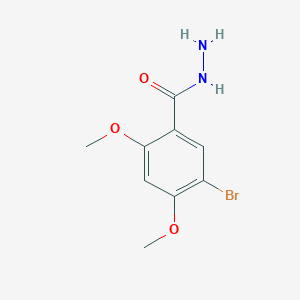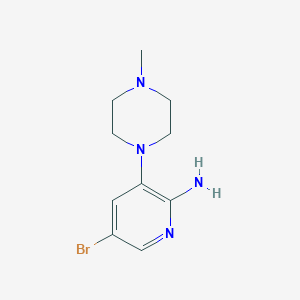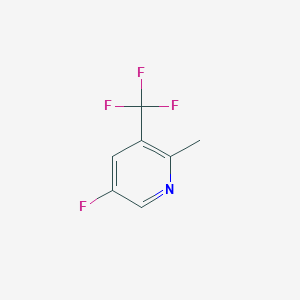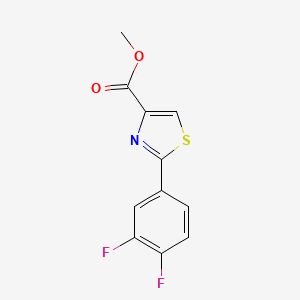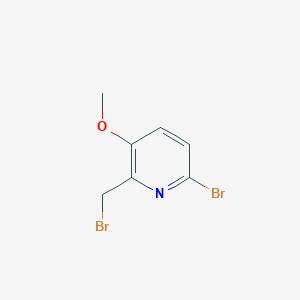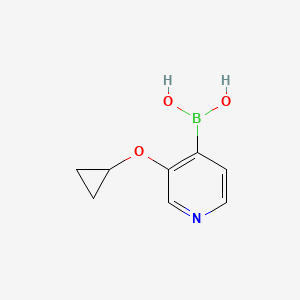
(3-Cyclopropoxypyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxypyridin-4-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow setups for handling organolithium chemistry has enabled the synthesis of boronic acids on a multigram scale with high efficiency . This method allows for precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropoxypyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura reactions.
Applications De Recherche Scientifique
(3-Cyclopropoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyclopropoxypyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Pyridinylboronic acid
Uniqueness
(3-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of both a cyclopropoxy group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecular architectures .
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
(3-cyclopropyloxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-3-4-10-5-8(7)13-6-1-2-6/h3-6,11-12H,1-2H2 |
Clé InChI |
XIENTEJWHFRAPQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NC=C1)OC2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


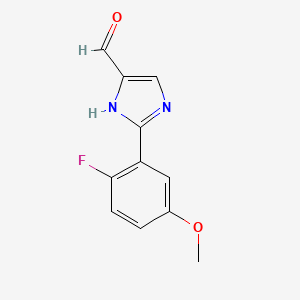


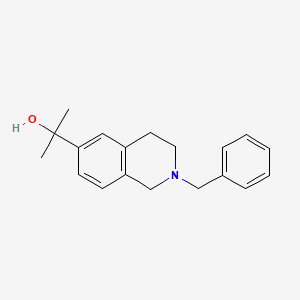
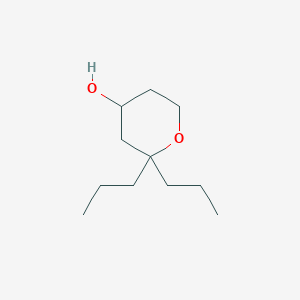
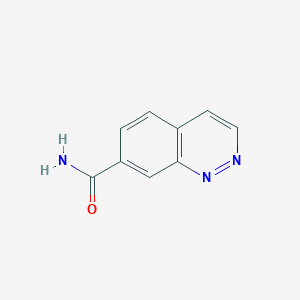
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
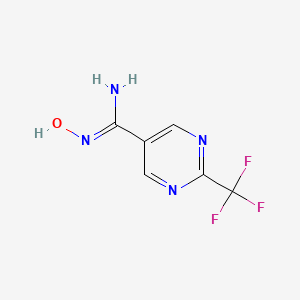
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
